molecular formula C10H10N4O6 B13751324 4-(2,4-Dinitrophenylhydrazono)-butanoic acid

4-(2,4-Dinitrophenylhydrazono)-butanoic acid

Cat. No.: B13751324
M. Wt: 282.21 g/mol
InChI Key: XIQVJSLOJWLIKA-VZUCSPMQSA-N
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Description

4-(2,4-Dinitrophenylhydrazono)-butanoic acid is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a butanoic acid backbone. The 2,4-dinitrophenyl group is a well-known moiety in organic chemistry, often used in various analytical and synthetic applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable butanoic acid derivative. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and butanoic acid or its esters under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of sulfuric acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of solid-phase extraction techniques can further purify the compound by removing unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenylhydrazono)-butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazone derivatives, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid involves its interaction with specific molecular targets, such as carbonyl groups in aldehydes and ketones. The hydrazone group forms a stable covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone derivative. This interaction is facilitated by the nucleophilic nature of the hydrazone group and the electrophilic nature of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dinitrophenylhydrazono)-butanoic acid is unique due to its specific structural features, which confer distinct reactivity and stability compared to other hydrazone derivatives. The presence of the butanoic acid backbone enhances its solubility and facilitates its use in various aqueous and organic media .

Properties

Molecular Formula

C10H10N4O6

Molecular Weight

282.21 g/mol

IUPAC Name

(4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]butanoic acid

InChI

InChI=1S/C10H10N4O6/c15-10(16)2-1-5-11-12-8-4-3-7(13(17)18)6-9(8)14(19)20/h3-6,12H,1-2H2,(H,15,16)/b11-5+

InChI Key

XIQVJSLOJWLIKA-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)O

Origin of Product

United States

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